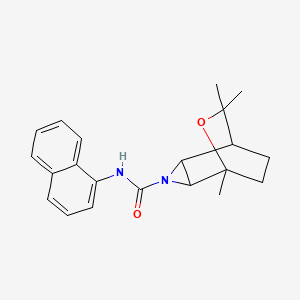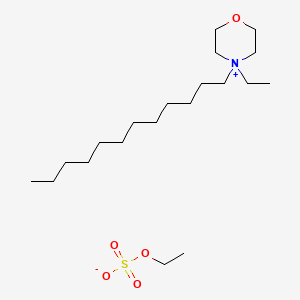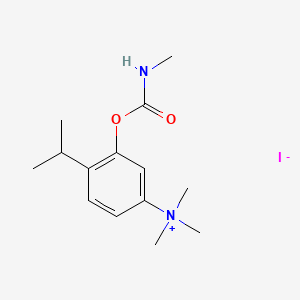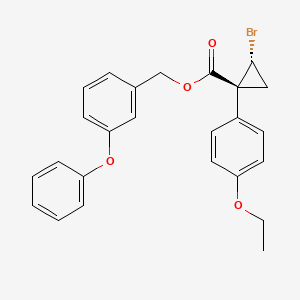![molecular formula C18H20N2O2 B15196057 2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione CAS No. 162265-50-1](/img/structure/B15196057.png)
2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to produce the desired compound. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products. It can also undergo substitution reactions, where the diethylamino group can be replaced with other functional groups under appropriate conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with biological targets. For example, some derivatives have been investigated for their anticancer properties . In the industry, the compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)- . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique features of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- make it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
162265-50-1 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)11-12-20-17(21)14-9-5-7-13-8-6-10-15(16(13)14)18(20)22/h5-10H,3-4,11-12H2,1-2H3 |
InChIキー |
KKXSSCKTKDQRIB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


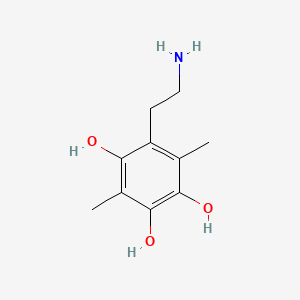
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
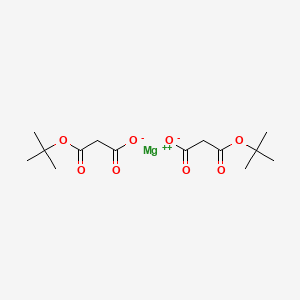

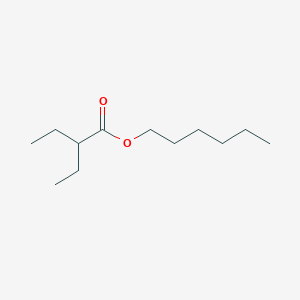
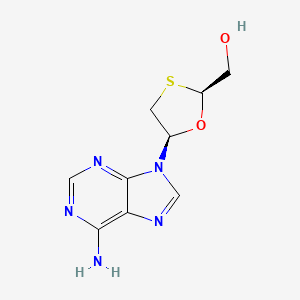
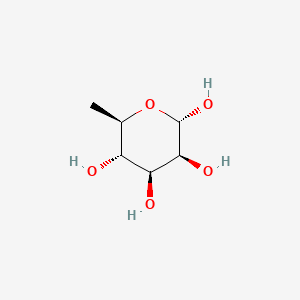
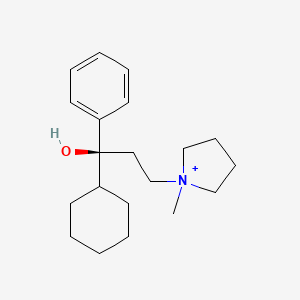
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
